molecular formula C16H34 B1194738 4-Methylpentadecane CAS No. 2801-87-8

4-Methylpentadecane

Cat. No.: B1194738
CAS No.: 2801-87-8
M. Wt: 226.44 g/mol
InChI Key: ODDVOCXSLXTIIU-UHFFFAOYSA-N
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Description

4-Methylpentadecane (C₁₆H₃₄) is a branched alkane belonging to the fatty acyl class of hydrocarbons. It is characterized by a methyl group (-CH₃) branching from the fourth carbon of a pentadecane backbone. This structural feature influences its physical properties, reactivity, and biological roles.

Properties

CAS No.

2801-87-8

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

4-methylpentadecane

InChI

InChI=1S/C16H34/c1-4-6-7-8-9-10-11-12-13-15-16(3)14-5-2/h16H,4-15H2,1-3H3

InChI Key

ODDVOCXSLXTIIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(C)CCC

Canonical SMILES

CCCCCCCCCCCC(C)CCC

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Occurrence : Found in plant species such as bell peppers (Capsicum spp.) and vanilla, as well as in olive leaves (Olea europaea) under drought stress . It is also emitted as a skin volatile organic compound (VOC) in humans, linked to oxidative stress responses .
  • For example, its concentration increases in rice (Oryza sativa) under elevated CO₂ conditions, affecting insect host selection .

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

4-Methylpentadecane is part of a broader group of methyl-branched alkanes. Key analogs include:

Compound Structure Key Features
2-Methylpentadecane Methyl branch at C₂ Predominant product in hydroisomerization of n-pentadecane over ZSM-22 catalysts . Associated with breath markers of psychological stress .
3-Methylpentadecane Methyl branch at C₃ Detected in olive leaves (Olea europaea) under drought stress . Less studied compared to C₂ and C₄ isomers.
4-Methylhexadecane Methyl branch at C₄ of C₁₆ Co-emitted with this compound in human skin VOCs during oxidative stress .
2,6,10-Trimethylpentadecane Three methyl branches Linked to oxidative stress and cancer biomarker studies .

Physical and Chemical Properties

Branching position significantly impacts properties:

  • Boiling Point : Longer chains and central branching reduce boiling points. For instance, 2-methylpentadecane has a lower boiling point than this compound due to reduced molecular symmetry.
  • Catalytic Reactivity : In hydroisomerization, pore size of zeolite catalysts (e.g., ZSM-22 vs. ZSM-12) determines isomer distribution. This compound is absent in ZSM-22-derived products due to restricted pore size favoring 2-methyl isomers .

Quantitative Analysis and Occurrence Data

Concentration in Natural Sources

Source This compound Concentration Key Analog Concentrations (Comparative) Reference
Rice (Elevated CO₂) 0.75–0.83 µg/g 2,6-Dimethylheptadecane: 2.94–3.19 µg/g
Olive Leaves 6.2% of total VOCs (drought stress) 3-Methyltridecane: 12.5%; Geranic acid: 11.6%
Pleurotus ostreatus 9.56% (mushroom essential oil) Methyl stearate: 51.24%; 14-Methylpentadecanoate: 12.55%

Catalyst-Dependent Isomer Yields

Catalyst Pore Size (nm) Dominant Isomer Multi-Branched Isomers? Reference
ZSM-22 0.45 × 0.55 2-Methylpentadecane No
ZSM-12 0.57 × 0.61 Multi-branched isomers (e.g., 2,6-dimethyl) Yes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpentadecane
Reactant of Route 2
Reactant of Route 2
4-Methylpentadecane

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